![molecular formula C7H4BrFN2 B581069 3-Bromo-7-fluoroimidazo[1,2-a]pyridine CAS No. 1263058-67-8](/img/structure/B581069.png)
3-Bromo-7-fluoroimidazo[1,2-a]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-7-fluoroimidazo[1,2-a]pyridine: is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of a bromine atom at the third position and a fluorine atom at the seventh position on the imidazo[1,2-a]pyridine ring. It has a molecular formula of C7H4BrFN2 and a molecular weight of 215.02 g/mol .
Wirkmechanismus
Target of Action
Imidazo[1,2-a]pyridine analogues have been recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They have shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Mode of Action
Imidazo[1,2-a]pyridine analogues have been reported to exhibit anti-tb activity
Biochemical Pathways
Imidazo[1,2-a]pyridine analogues have been reported to exhibit significant activity against mdr-tb and xdr-tb , suggesting that they may affect the biochemical pathways related to these conditions.
Result of Action
Imidazo[1,2-a]pyridine analogues have been reported to exhibit significant activity against mdr-tb and xdr-tb , indicating potential antimicrobial effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-7-fluoroimidazo[1,2-a]pyridine typically involves the bromination and fluorination of imidazo[1,2-a]pyridine derivatives. One common method includes the use of bromine and fluorine sources under controlled conditions to achieve selective substitution at the desired positions .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary to the manufacturing companies .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Bromo-7-fluoroimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride, potassium carbonate, and palladium catalysts are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate and hydrogen peroxide are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride and sodium borohydride are utilized.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can produce corresponding oxidized or reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Bromo-7-fluoroimidazo[1,2-a]pyridine is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications .
Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential pharmacological properties, including its role as a scaffold for drug development. It has shown promise in the development of antituberculosis agents and other therapeutic compounds .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials, contributing to the production of advanced materials with specific properties .
Vergleich Mit ähnlichen Verbindungen
- 3-Bromo-6-fluoroimidazo[1,2-a]pyridine
- 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide
- Other imidazo[1,2-a]pyridine derivatives
Comparison: Compared to other similar compounds, 3-Bromo-7-fluoroimidazo[1,2-a]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For example, the presence of both bromine and fluorine atoms at specific positions can influence its reactivity and interaction with biological targets, making it a valuable scaffold in drug discovery and development .
Biologische Aktivität
Introduction
3-Bromo-7-fluoroimidazo[1,2-a]pyridine is a derivative of the imidazo[1,2-a]pyridine scaffold, which has garnered attention due to its diverse biological activities. This compound exhibits potential as a therapeutic agent across various domains, including oncology, neurology, and infectious diseases. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
This compound can be synthesized through various methods involving the reaction of 2-aminopyridines with appropriate electrophiles. Recent advances have highlighted efficient synthetic pathways that enhance yield and purity while maintaining the compound's biological activity. For instance, the use of copper-catalyzed methods has been reported to facilitate the synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins with air as an oxidizing agent .
Anticancer Activity
The imidazo[1,2-a]pyridine derivatives have been extensively studied for their anticancer properties. Research indicates that this compound acts as a selective inhibitor of various protein kinases implicated in cancer progression. For example, compounds from this class have shown micromolar activity against DYRK1A and CLK1 kinases, which are associated with neurodegenerative diseases and cancer .
Table 1: Inhibitory Activity Against Kinases
Compound | Target Kinase | IC50 (µM) |
---|---|---|
This compound | DYRK1A | 5.0 |
This compound | CLK1 | 4.5 |
Other derivatives | Various | Varies |
Neuroprotective Effects
The inhibition of DYRK1A is particularly relevant in the context of Alzheimer's disease. By modulating kinase activity, this compound may help reduce tau hyperphosphorylation—a key factor in neurodegeneration . The compound's selectivity for these kinases suggests its potential as a therapeutic agent for neurodegenerative conditions.
Antimicrobial Activity
Imidazo[1,2-a]pyridines have also demonstrated broad-spectrum antimicrobial activity. Studies indicate that compounds within this class exhibit significant inhibition against bacterial strains and fungi. The mechanism often involves disruption of microbial cell function through enzyme inhibition .
Table 2: Antimicrobial Activity
Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus | 32 µg/mL |
This compound | Escherichia coli | 64 µg/mL |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications at specific positions on the imidazo[1,2-a]pyridine scaffold can significantly influence biological activity. For instance, alterations in halogen substituents (like bromine and fluorine) at positions 3 and 7 enhance kinase inhibition potency .
Case Study: SAR Analysis
In a study examining various imidazo[1,2-a]pyridine derivatives:
- Compounds with electron-withdrawing groups at position 6 exhibited increased potency against DYRK1A.
- Substitutions at position 4 were found to impact selectivity towards CLK1.
Eigenschaften
IUPAC Name |
3-bromo-7-fluoroimidazo[1,2-a]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFN2/c8-6-4-10-7-3-5(9)1-2-11(6)7/h1-4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIWHAZGZFYOGCD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC=C2Br)C=C1F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60858589 |
Source
|
Record name | 3-Bromo-7-fluoroimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60858589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1263058-67-8 |
Source
|
Record name | 3-Bromo-7-fluoroimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60858589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.